molecular formula C7H9ClN2O B042908 (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile CAS No. 565452-98-4

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Cat. No.: B042908
CAS No.: 565452-98-4
M. Wt: 172.61 g/mol
InChI Key: YCWRPKBYQZOLCD-ZCFIWIBFSA-N
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Description

®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H11ClN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. Common solvents used in this reaction include dichloromethane and acetonitrile, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of ®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of amides, thioethers, and esters.

    Reduction Reactions: Formation of alcohol derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
  • ®-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
  • ®-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile

Uniqueness

®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential biological activity

Properties

IUPAC Name

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRPKBYQZOLCD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448343
Record name (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565452-98-4
Record name (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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